Neoagarobiose

Description

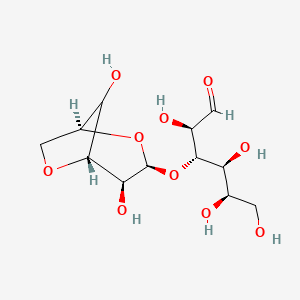

Structure

3D Structure

Properties

IUPAC Name |

(2R,3S,4S,5R)-3-[[(1S,3S,4S,5R)-4,8-dihydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-2,4,5,6-tetrahydroxyhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O10/c13-1-4(15)7(17)10(5(16)2-14)22-12-9(19)11-8(18)6(21-12)3-20-11/h2,4-13,15-19H,1,3H2/t4-,5+,6+,7+,8?,9+,10-,11-,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILLZAAKBNPACJI-UOFVWDQCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(O1)C(C(O2)OC(C(C=O)O)C(C(CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2C([C@@H](O1)[C@@H]([C@@H](O2)O[C@H]([C@H](C=O)O)[C@H]([C@@H](CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50964062 | |

| Record name | 3-O-(3,6-Anhydrohexopyranosyl)hexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50964062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

484-58-2 | |

| Record name | Neoagarobiose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000484582 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-O-(3,6-Anhydrohexopyranosyl)hexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50964062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Neoagarobiose: A Technical Guide to its Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neoagarobiose, a disaccharide derived from the enzymatic hydrolysis of agar, has garnered significant attention in the fields of cosmetics and pharmacology due to its promising biological activities. This technical guide provides an in-depth overview of the chemical structure and physicochemical properties of this compound. It details experimental protocols for its enzymatic production and purification, as well as methodologies for evaluating its notable moisturizing and skin-whitening effects. Furthermore, this guide elucidates the proposed signaling pathways through which this compound exerts its biological functions, offering a valuable resource for researchers and professionals in drug development and related scientific disciplines.

Chemical Structure and Physicochemical Properties

This compound is a disaccharide composed of a 3,6-anhydro-L-galactose unit linked to a D-galactose unit.[1][2] Its chemical structure is fundamental to its biological function and physicochemical characteristics.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₂₀O₁₀ | [1] |

| Molecular Weight | 324.28 g/mol | [1] |

| Melting Point | 207 °C | [1] |

| Solubility | Soluble in water. Sparingly soluble in ethanol and generally insoluble in nonpolar organic solvents. | [3][4][5] |

| Optical Rotation | As a chiral molecule, this compound is optically active. However, a specific rotation value is not readily available in the cited literature. | [6] |

Enzymatic Production and Purification

This compound is primarily produced through the enzymatic hydrolysis of agar, a polysaccharide extracted from red algae.[7] This process typically involves a two-stage enzymatic reaction utilizing endo- and exo-type β-agarases.[7]

Experimental Protocol: Enzymatic Production of this compound

Objective: To produce this compound from agar using a dual-enzyme system.

Materials:

-

Agar powder

-

Endo-type β-agarase (e.g., from Vibrio natriegens)

-

Exo-type β-agarase (e.g., from Cellvibrio sp.)

-

Tris-HCl buffer (50 mM, pH 7.5)

-

Deionized water

-

Heating plate with magnetic stirrer

-

Incubator shaker

-

Centrifuge

Procedure:

-

Agar Solution Preparation: Prepare a 1% (w/v) agar solution by dissolving agar powder in Tris-HCl buffer. Heat the solution to boiling while stirring to ensure complete dissolution.

-

First Stage Hydrolysis (Liquefaction): Cool the agar solution to 45°C. Add the endo-type β-agarase to the solution (e.g., 100 U/g of agar). Incubate at 45°C with shaking for 2-4 hours. This stage breaks down the complex agar structure into smaller neoagarooligosaccharides (NAOS).[7]

-

Second Stage Hydrolysis (Saccharification): Cool the reaction mixture to 35°C. Add the exo-type β-agarase (e.g., 20 µg/mL). Continue the incubation at 35°C with shaking for an additional 4-6 hours. This stage specifically hydrolyzes the NAOS into this compound.

-

Enzyme Inactivation: Heat the reaction mixture to 100°C for 10 minutes to inactivate the enzymes.

-

Clarification: Centrifuge the mixture to remove any insoluble particles. Collect the supernatant containing the this compound.

Experimental Protocol: Purification of this compound

Objective: To purify this compound from the enzymatic hydrolysis reaction mixture.

Materials:

-

Supernatant from the enzymatic production

-

Activated charcoal

-

Celatom

-

Size-exclusion chromatography column (e.g., Bio-Gel P-2)

-

Deionized water (as eluent)

-

Fraction collector

-

Thin-layer chromatography (TLC) system

-

Lyophilizer

Procedure:

-

Decolorization: Add activated charcoal to the supernatant and stir for 30 minutes. Filter the mixture through a bed of Celatom to remove the charcoal.

-

Size-Exclusion Chromatography: Concentrate the decolorized solution and load it onto a pre-equilibrated size-exclusion chromatography column. Elute the sample with deionized water.

-

Fraction Collection and Analysis: Collect fractions and analyze them using TLC to identify the fractions containing pure this compound.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain this compound as a white powder.

Biological Activities and Experimental Protocols

This compound exhibits significant moisturizing and skin-whitening properties.

Moisturizing Effect

The moisturizing effect of this compound is attributed to its high hygroscopic ability.

Objective: To quantitatively determine the hygroscopic nature of this compound.

Materials:

-

Lyophilized this compound

-

Glycerol (positive control)

-

Desiccators with saturated salt solutions to maintain constant relative humidity (RH) (e.g., 25%, 56%, 75%, 90%)

-

Analytical balance

-

Weighing bottles

Procedure:

-

Sample Preparation: Dry the this compound and glycerol samples to a constant weight in a vacuum oven.

-

Exposure to Controlled Humidity: Place pre-weighed samples in open weighing bottles inside desiccators with different controlled relative humidities.

-

Weight Measurement: At regular time intervals (e.g., every 24 hours), reweigh the samples until a constant weight is achieved.

-

Calculation: Calculate the percentage of moisture absorbed based on the initial dry weight of the sample.

Whitening Effect

This compound has been shown to have a whitening effect on B16 murine melanoma cells. This effect is likely mediated through the inhibition of melanogenesis.

The whitening effect of this compound is hypothesized to involve the downregulation of key enzymes and transcription factors in the melanogenesis pathway. A proposed signaling cascade is illustrated in Figure 3. This pathway suggests that this compound may inhibit tyrosinase activity directly or indirectly, and/or suppress the expression of Microphthalmia-associated transcription factor (MITF), a master regulator of melanogenic gene expression. The downregulation of MITF could be mediated through the modulation of signaling pathways such as the cAMP/PKA and ERK pathways.

Objective: To evaluate the inhibitory effect of this compound on melanin synthesis in B16 melanoma cells.

Materials:

-

B16 murine melanoma cells

-

Dulbecco's Modified Eagle's Medium (DMEM) with fetal bovine serum (FBS) and antibiotics

-

This compound

-

α-Melanocyte-stimulating hormone (α-MSH)

-

NaOH (1N)

-

Spectrophotometer

-

Cell culture plates and incubator

Procedure:

-

Cell Culture: Culture B16 melanoma cells in DMEM supplemented with 10% FBS and antibiotics in a humidified incubator at 37°C with 5% CO₂.

-

Treatment: Seed the cells in culture plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound in the presence or absence of α-MSH (to stimulate melanogenesis) for 72 hours.

-

Melanin Content Measurement: After treatment, wash the cells with PBS and lyse them with 1N NaOH. Measure the absorbance of the lysate at 475 nm to quantify the melanin content. Normalize the melanin content to the total protein concentration of each sample.

Conclusion

This compound is a disaccharide with significant potential in the cosmetic and pharmaceutical industries. Its well-defined chemical structure and favorable physicochemical properties, combined with its demonstrated moisturizing and skin-whitening effects, make it a compelling candidate for further research and development. The detailed experimental protocols provided in this guide offer a practical framework for its production, purification, and biological evaluation. Further investigation into the precise molecular mechanisms underlying its biological activities, particularly its interaction with melanogenesis signaling pathways, will be crucial for its future applications.

References

- 1. Specific_rotation [chemeurope.com]

- 2. Specific rotation - Wikipedia [en.wikipedia.org]

- 3. Characterization of Neoagarooligosaccharide Hydrolase BpGH117 from a Human Gut Bacterium Bacteroides plebeius - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Optical rotation - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Enhanced production of this compound from agar with Corynebacterium glutamicum producing exo‐type and endo‐type β‐agarases - PMC [pmc.ncbi.nlm.nih.gov]

The Production of Neoagarobiose from Marine Algae: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neoagarobiose, a disaccharide derived from agar, has garnered significant interest in the pharmaceutical and cosmetic industries due to its potential biological activities, including anti-inflammatory and skin-whitening properties. While often associated with marine algae, it is crucial to understand that this compound is not directly synthesized by these organisms. Instead, marine red algae, particularly species from the genera Gracilaria and Gelidium, produce agar, a complex polysaccharide. This compound is subsequently liberated from this agar through enzymatic hydrolysis. This technical guide provides a comprehensive overview of the entire process, from the biosynthesis of agar in red algae to the detailed experimental protocols for its extraction, enzymatic degradation to this compound, and subsequent purification and analysis.

Section 1: The Origin of this compound - Agar Biosynthesis in Red Algae

The journey to obtaining this compound begins with the biosynthesis of its parent molecule, agar, within the cell walls of red seaweeds. This process is a complex enzymatic pathway that starts with precursors from photosynthesis.

The proposed biosynthetic pathway of agar in red algae involves the conversion of fructose-6-phosphate into UDP-D-galactose and GDP-L-galactose, the primary building blocks of the repeating disaccharide unit of agarose, the main component of agar. These nucleotide sugars are then transported into the Golgi apparatus where they are polymerized into the agar polysaccharide chain by galactosyltransferases.

Section 2: Quantitative Data

The production of this compound is dependent on the initial agar content of the algal biomass and the efficiency of the enzymatic hydrolysis. The following tables summarize key quantitative data from various studies.

Table 1: Agar Content in Selected Red Algae Species

| Algal Species | Agar Yield (% of dry weight) | Reference |

| Gracilaria foliifera | 36.5 ± 2.5 | [1] |

| Gracilaria salicornia | 40.42 - 59.43 | [2] |

| Gracilaria corticata | 14 - 42 | [3] |

| Gracilaria dentata | Not specified | [3] |

| Gracilariopsis longissima | Not specified | [3] |

| Gracilaria eucheumatoides | 22.9 - 29.0 | [4] |

| Gracilaria tenuistipitata | 17.1 (native), 23.14 (alkali-treated) | [4] |

Table 2: Kinetic Parameters of Selected β-Agarases

| Enzyme | Source Organism | Km (mg/mL) | Vmax (U/mg) | Reference |

| AgaA (endo-type) | Zobellia galactanivorans | 1.0 ± 0.13 mM (agarose) | 100 ± 10 s-1 (kcat) | [5] |

| AgaB (endo-type) | Zobellia galactanivorans | 2.0 ± 0.15 mM (agarose) | 150 ± 10 s-1 (kcat) | [5] |

| GH50A β-agarase | Cellvibrio sp. KY-GH-1 | 26.5 | 16.9 | |

| Aga1904 | Metagenomic library | 6.51 | 108.70 (mg/mL·min) | [6] |

| Recombinant β-agarase | Pseudoalteromonas sp. AG4 | 0.68 - 59.8 | 0.781 - 11,400 | [7] |

Table 3: this compound Yield from Enzymatic Hydrolysis

| Substrate | Enzyme(s) | This compound Yield | Reference |

| 0.4% Agarose (100 mL) | GH50A β-agarase | ~54% (216 mg) | |

| 10 g/L Agar | AgaA and AgaB (two-stage) | Almost complete conversion | [1] |

| 40 g/L Agar | DagA and EXB3 (two-stage) | High conversion | [8] |

| Gracilaria lemaneiformis agar | β-agarase | 0.896 g/g reducing sugar | [9] |

Section 3: Experimental Protocols

This section provides detailed methodologies for the key experimental stages in the production and analysis of this compound from marine algae.

Protocol for Agar Extraction from Gracilaria

This protocol is adapted from established methods for agar extraction from Gracilaria species.[4][10][11]

Materials:

-

Dried Gracilaria seaweed

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Acetic acid

-

Isopropanol

-

Distilled water

-

Stainless steel beakers (2 L)

-

Heating mantle or water bath

-

Blender

-

Cheesecloth or filter press

-

Oven

Procedure:

-

Pre-treatment (Alkali Treatment): a. Weigh 100 g of dried Gracilaria and place it in a 2 L stainless steel beaker. b. Prepare a solution of 30 g NaOH in 1 L of water and add it to the seaweed. c. Heat the mixture at 85-90°C for 1 hour.[11] d. Drain the alkaline solution and wash the seaweed thoroughly with tap water until the pH is neutral.

-

Acidification: a. Soak the alkali-treated seaweed in 1 L of 0.01% HCl for 10 minutes.[11] b. Wash the seaweed three times with tap water.

-

Extraction: a. Place the treated seaweed in a beaker with 1 L of water. b. Adjust the pH to 5.6-6.0 with acetic acid and soak for 30 minutes.[10] c. Drain the acidic water and add 1 L of fresh water. d. Heat the mixture on a water bath at 95°C for 1 hour.[10] e. Blend the hot mixture to a paste. f. Return the paste to the beaker, add any remaining water from the blending process, and heat for an additional 3 hours at 95°C.[11]

-

Filtration and Gelation: a. Filter the hot agar solution through several layers of cheesecloth or a filter press to remove the seaweed residue. b. Allow the filtrate to cool to room temperature to form a gel.

-

Purification and Dehydration: a. Freeze the agar gel overnight and then thaw it. This process, known as syneresis, helps to remove water and impurities. b. Squeeze the thawed gel to remove excess water. c. Wash the gel with distilled water, followed by 60% and then 85% isopropanol to dehydrate it.[10] d. Squeeze the agar to remove as much isopropanol as possible.

-

Drying: a. Shred the agar flakes and dry them in an oven at 55-60°C until a constant weight is achieved. b. Calculate the agar yield as a percentage of the initial dry weight of the seaweed.

Protocol for Enzymatic Production of this compound

This protocol describes a two-stage enzymatic hydrolysis for the efficient production of this compound from agar.[1][8]

Materials:

-

Extracted agar

-

Endo-type β-agarase (e.g., AgaA)

-

Exo-type β-agarase (e.g., AgaB or EXB3)

-

Tris-HCl buffer (pH 7.0-7.5)

-

Incubator/shaker

Procedure:

-

Agar Solubilization: a. Prepare a 1-4% (w/v) agar solution in Tris-HCl buffer (e.g., 10-40 g of agar in 1 L of buffer). b. Heat the solution to boiling with constant stirring to completely dissolve the agar. c. Cool the solution to the optimal temperature for the first enzyme (e.g., 40-50°C).

-

Stage 1: Hydrolysis with Endo-type β-agarase: a. Add the endo-type β-agarase (e.g., DagA) to the agar solution. The optimal enzyme concentration should be determined empirically. b. Incubate the reaction at the optimal temperature (e.g., 40°C) with gentle shaking for a specified period (e.g., 4-8 hours).[8] This stage breaks down the long agar chains into smaller neoagarooligosaccharides (NAOSs).

-

Stage 2: Hydrolysis with Exo-type β-agarase: a. Adjust the temperature of the reaction mixture to the optimal temperature for the exo-type β-agarase (e.g., 30°C for EXB3).[8] b. Add the exo-type β-agarase to the mixture. c. Continue the incubation with gentle shaking for an extended period (e.g., 8-12 hours) to hydrolyze the NAOSs into this compound.[8]

-

Reaction Termination and Product Analysis: a. Terminate the enzymatic reaction by heating the mixture to 100°C for 10 minutes. b. Analyze the products using methods such as Thin Layer Chromatography (TLC) or High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD).

Protocol for this compound Purification by Column Chromatography

This protocol provides a general guideline for the purification of this compound from the enzymatic hydrolysate using size-exclusion chromatography.[6]

Materials:

-

Enzymatic hydrolysate containing this compound

-

Size-exclusion chromatography column (e.g., Bio-Gel P-2)

-

Elution buffer (e.g., deionized water)

-

Fraction collector

-

TLC or HPAEC-PAD for fraction analysis

Procedure:

-

Sample Preparation: a. Centrifuge the enzymatic hydrolysate to remove any insoluble material. b. Concentrate the supernatant if necessary using a rotary evaporator.

-

Column Packing and Equilibration: a. Pack the size-exclusion column with the appropriate resin (e.g., Bio-Gel P-2) according to the manufacturer's instructions. b. Equilibrate the column by washing it with at least two column volumes of the elution buffer (deionized water).

-

Sample Loading and Elution: a. Carefully load the prepared sample onto the top of the column. b. Begin the elution with the deionized water at a constant flow rate.

-

Fraction Collection and Analysis: a. Collect fractions of a specific volume using a fraction collector. b. Analyze the collected fractions for the presence of this compound using TLC or HPAEC-PAD. c. Pool the fractions containing pure this compound.

-

Product Recovery: a. Lyophilize or evaporate the pooled fractions to obtain purified this compound powder.

Protocol for this compound Quantification by HPAEC-PAD

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a sensitive method for the quantification of carbohydrates without derivatization.

Instrumentation and Conditions:

-

System: A high-pressure liquid chromatography system equipped with a pulsed amperometric detector and a gold working electrode.

-

Column: Anion-exchange column suitable for carbohydrate analysis (e.g., CarboPac series).

-

Eluent: A gradient of sodium hydroxide and sodium acetate is typically used for oligosaccharide separation.[5]

-

Detection: Pulsed amperometric detection with a waveform optimized for carbohydrates.[5]

-

Standard: A pure this compound standard is required for calibration.

Procedure:

-

Sample and Standard Preparation: a. Prepare a series of standard solutions of this compound of known concentrations in deionized water. b. Dilute the sample containing this compound to a concentration within the linear range of the calibration curve. c. Filter all samples and standards through a 0.22 µm syringe filter before injection.

-

Chromatographic Analysis: a. Set up the HPAEC-PAD system with the appropriate column and mobile phase conditions. b. Inject the prepared standards to generate a calibration curve. c. Inject the prepared samples for analysis.

-

Data Analysis: a. Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. b. Quantify the amount of this compound in the sample by using the calibration curve generated from the standards.

Section 4: Visualizing the Workflow

The following diagrams illustrate the key workflows described in this guide.

Conclusion

The production of this compound from marine algae is a multi-step process that leverages the natural biosynthetic capabilities of red algae to produce agar, followed by controlled enzymatic hydrolysis to yield the desired disaccharide. This technical guide has provided a comprehensive overview of the underlying biological pathways, quantitative data to inform process optimization, and detailed experimental protocols for the key stages of production and analysis. By understanding and applying these principles and methodologies, researchers and professionals in the fields of drug development and biotechnology can effectively harness the potential of marine algae for the sustainable production of high-value compounds like this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. graphpad.com [graphpad.com]

- 3. Characterization of a Novel α-Neoagarobiose Hydrolase Capable of Preparation of Medium- and Long-Chain Agarooligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. tools.thermofisher.com [tools.thermofisher.com]

- 6. researchgate.net [researchgate.net]

- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 8. Preparation of bioactive neoagaroligosaccharides through hydrolysis of Gracilaria lemaneiformis agar: A comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. High performance anion exchange chromatography with pulsed amperometric detection (HPAEC-PAD) for the sensitive determination of hyaluronan oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Mechanism of Neoagarobiose in Skin Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neoagarobiose, a disaccharide derived from agarose, has garnered attention in the fields of dermatology and cosmetology for its potential bioactive properties in skin cells. This technical guide provides an in-depth exploration of the current understanding of the mechanism of action of this compound, with a focus on its effects on melanogenesis, oxidative stress, and other relevant cellular processes in the skin. This document summarizes key quantitative data, details experimental protocols for foundational research, and visualizes the intricate signaling pathways involved.

Anti-Melanogenic Effects of this compound

The primary reported bioactivity of this compound in the context of skin is its role in regulating melanin synthesis, a process known as melanogenesis. However, the efficacy of this compound in this regard is a subject of some debate in the scientific literature. While some studies suggest it possesses skin whitening capabilities, others indicate that higher molecular weight neoagarooligosaccharides (NAOSs), such as neoagarotetraose (NA4) and neoagarohexaose (NA6), are more potent inhibitors of melanin production.[1] An early study did report that this compound exhibits both moisturizing and whitening effects on B16 murine melanoma cells with low cytotoxicity.[2][3]

The proposed mechanism for the anti-melanogenic action of NAOSs involves the inhibition of tyrosinase, the rate-limiting enzyme in melanin synthesis, and the downregulation of the Microphthalmia-associated transcription factor (MITF), a master regulator of melanogenic gene expression.[4][5]

Inhibition of Tyrosinase Activity

Tyrosinase catalyzes the initial steps of melanogenesis, including the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.[6] By inhibiting this enzyme, the entire melanin synthesis cascade can be suppressed. While specific IC50 values for this compound are not consistently reported, related compounds like neoagarotetraose have been shown to effectively inhibit tyrosinase.[7]

Regulation of MITF and the MAPK Signaling Pathway

The expression and activity of tyrosinase and other melanogenic enzymes, such as tyrosinase-related protein 1 (TRP-1) and TRP-2, are transcriptionally regulated by MITF.[5] The activity of MITF itself is modulated by upstream signaling cascades, most notably the Mitogen-Activated Protein Kinase (MAPK) pathway, which includes the extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK) pathways.[8]

The activation of ERK is generally associated with the phosphorylation and subsequent degradation of MITF, leading to a decrease in melanin synthesis.[4][8] Conversely, the activation of the p38 MAPK pathway can promote melanogenesis.[1][9] While direct evidence of this compound modulating the phosphorylation of ERK, p38, or JNK is currently limited, its reported effects on melanin synthesis suggest a potential interaction with these pathways.

Below is a diagram illustrating the general melanogenesis signaling pathway and the putative points of intervention for this compound.

The following diagram illustrates the general MAPK signaling cascade and its influence on MITF.

Antioxidant and Anti-inflammatory Properties

Antioxidant Activity

Oxidative stress from reactive oxygen species (ROS) is a major contributor to skin aging.[10] While this compound itself showed no significant antioxidant activity in a DPPH assay, odd-numbered agaro-oligosaccharides (a mixture designated AO13), which can be produced from this compound, demonstrated significant protective effects in a hydrogen peroxide (H₂O₂)-induced oxidative stress model using human dermal fibroblasts (HDFs).[10] This mixture was shown to scavenge intracellular ROS.[10]

Anti-inflammatory Effects

Chronic inflammation is another key factor in skin aging and various skin disorders. Agar-derived oligosaccharides have been reported to possess anti-inflammatory properties, such as the inhibition of nitric oxide production in RAW264.7 macrophage cells.[10] The specific anti-inflammatory mechanisms of this compound in skin cells, such as keratinocytes and fibroblasts, particularly concerning pathways like NF-κB, require further investigation.[11][12]

Potential Role in Wound Healing

The process of wound healing is complex, involving inflammation, cell proliferation, and tissue remodeling, regulated by numerous signaling pathways including PI3K/AKT and Wnt.[13] While direct studies on this compound and wound healing are scarce, the reported anti-inflammatory and antioxidant properties of related oligosaccharides suggest a potential beneficial role. Further in vitro studies, such as scratch assays with fibroblasts and keratinocytes, are needed to elucidate any direct effects of this compound on cell migration and proliferation in the context of wound repair.[14][15]

Quantitative Data Summary

The following tables summarize the available quantitative data on the effects of this compound and related compounds on skin cells.

| Compound | Cell Line | Assay | Concentration | Result | Reference |

| This compound | B16 Melanoma | Melanin Content | Not specified | Whitening effect observed | [3] |

| This compound | B16 Melanoma & HEMs | Melanin Content | 50 µg/mL | No significant inhibition | [1] |

| Neoagarotetraose | B16F10 Melanoma | Melanin Content | 0.1 µg/mL | Reduced melanin content | [7] |

| Neoagarotetraose | B16F10 Melanoma | Cellular Tyrosinase | 1 µg/mL | Strong inhibition | [7] |

| Neoagarotetraose | Mushroom Tyrosinase | Tyrosinase Inhibition | 1 µg/mL | 38% inhibition | [7] |

| AO13 Mixture | Human Dermal Fibroblasts | Cell Viability (H₂O₂ induced) | 100 µg/mL | Increased to 56.0% | [10] |

| AO13 Mixture | Human Dermal Fibroblasts | Cell Viability (H₂O₂ induced) | 200 µg/mL | Increased to 66.6% | [10] |

| AO13 Mixture | Human Dermal Fibroblasts | Cell Viability (H₂O₂ induced) | 400 µg/mL | Increased to 73.2% | [10] |

Detailed Experimental Protocols

Melanin Content Assay in B16F10 Cells

This protocol is adapted from established methods to quantify melanin content in cultured melanocytes.[16][17]

Materials:

-

B16F10 melanoma cells

-

6-well or 24-well cell culture plates

-

Phosphate-buffered saline (PBS)

-

1N NaOH containing 10% DMSO

-

Microplate reader

Procedure:

-

Seed B16F10 cells in a culture plate at a density of 1-2 x 10⁵ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound and/or a positive control (e.g., α-MSH for stimulation, kojic acid for inhibition) for 48-72 hours.

-

Wash the cells twice with PBS.

-

Lyse the cells by adding 200-300 µL of 1N NaOH with 10% DMSO to each well.

-

Incubate the plate at 80°C for 1-2 hours to solubilize the melanin.

-

Transfer the lysate to a 96-well plate.

-

Measure the absorbance at 405 nm or 475 nm using a microplate reader.

-

The melanin content can be normalized to the total protein content of the cell lysate, determined by a BCA or Bradford assay.

Cellular Tyrosinase Activity Assay

This assay measures the enzymatic activity of tyrosinase within cultured cells.[1][17]

Materials:

-

B16F10 melanoma cells

-

Lysis buffer (e.g., 100 mM sodium phosphate buffer, pH 6.8, containing 1% Triton X-100 and a protease inhibitor)

-

L-DOPA solution (15 mM)

-

Microplate reader

Procedure:

-

Culture and treat B16F10 cells as described in the melanin content assay.

-

Wash the cells with PBS and harvest them.

-

Lyse the cell pellet with the lysis buffer on ice for 30 minutes.

-

Centrifuge the lysate at 12,000 rpm for 20 minutes at 4°C.

-

Collect the supernatant containing the cellular proteins.

-

Determine the protein concentration of the supernatant.

-

In a 96-well plate, mix a standardized amount of protein lysate with the L-DOPA solution.

-

Incubate the plate at 37°C and measure the absorbance at 475 nm at regular intervals to determine the rate of dopachrome formation.

-

Tyrosinase activity is expressed as the rate of change in absorbance per minute per microgram of protein.

H₂O₂-Induced Oxidative Stress in Human Dermal Fibroblasts

This model is used to assess the antioxidant potential of a compound.[10]

Materials:

-

Human Dermal Fibroblasts (HDFs)

-

Cell culture medium

-

Hydrogen peroxide (H₂O₂)

-

Cell viability assay kit (e.g., MTT, WST-1)

-

ROS detection probe (e.g., DCFH-DA)

Procedure:

-

Culture HDFs to a suitable confluency.

-

Pre-treat the cells with different concentrations of this compound or related compounds for 24 hours.

-

Induce oxidative stress by exposing the cells to a predetermined concentration of H₂O₂ (e.g., 1 mM) for a defined period (e.g., 2 hours).

-

Assess cell viability using an appropriate assay to determine the protective effect of the pre-treatment.

-

To measure intracellular ROS, load the cells with a fluorescent probe like DCFH-DA before or after H₂O₂ treatment and measure the fluorescence intensity.

Conclusion and Future Directions

This compound presents as a promising bioactive compound for dermatological applications, particularly in the realm of skin whitening and potentially as an anti-aging agent. Its mechanism of action in inhibiting melanogenesis is likely tied to the downregulation of tyrosinase activity and MITF expression, possibly through the modulation of the MAPK signaling pathway. However, the conflicting reports on its efficacy compared to other NAOSs and the lack of direct evidence for its interaction with key signaling molecules highlight the need for further research.

Future investigations should focus on:

-

Directly assessing the effect of this compound on the phosphorylation status of ERK, p38, and JNK in melanocytes.

-

Conducting comprehensive dose-response studies to determine the precise IC50 value of this compound for tyrosinase inhibition.

-

Elucidating the specific anti-inflammatory mechanisms of this compound in keratinocytes and fibroblasts.

-

Performing in vitro wound healing assays to validate its potential in tissue regeneration.

A deeper understanding of these molecular mechanisms will be crucial for the successful development of this compound as an active ingredient in cosmetic and pharmaceutical products for skin health.

References

- 1. The involvement of ERK1/2 and p38 MAPK in the premature senescence of melanocytes induced by H2O2 through a p53-independent p21 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Variations in IC50 Values with Purity of Mushroom Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Melanogenic effect of purified mushroom tyrosinase on B16F10 Melanocytes: A Phase Contrast and Immunofluorescence Microscopic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro molecular study of wound healing using biosynthesized bacteria nanocellulose/silver nanocomposite assisted by bioinformatics databases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Re-wired ERK-JNK signaling pathways in melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Inhibitory Effects of Pinostilbene Hydrate on Melanogenesis in B16F10 Melanoma Cells via ERK and p38 Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. NF-κB signaling in skin aging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Involvement of NF-kappaB signalling in skin physiology and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Anti-Melanogenesis, Antioxidant and Anti-Tyrosinase Activities of Scabiosa columbaria L. [mdpi.com]

- 14. A review with updated perspectives on in vitro and in vivo wound healing models - PMC [pmc.ncbi.nlm.nih.gov]

- 15. [PDF] Keratinocyte and Fibroblast Wound Healing In Vitro Is Repressed by Non-Optimal Conditions but the Reparative Potential Can Be Improved by Water-Filtered Infrared A | Semantic Scholar [semanticscholar.org]

- 16. Variations in IC(50) values with purity of mushroom tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The Anti-Melanogenesis Effect of 3,4-Dihydroxybenzalacetone through Downregulation of Melanosome Maturation and Transportation in B16F10 and Human Epidermal Melanocytes - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide on the Biological Functions of Neoagarobiose Oligosaccharides

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neoagarobiose, a disaccharide derived from agarose, is emerging as a multifaceted bioactive compound with significant potential in the pharmaceutical and cosmetic industries. This technical guide provides an in-depth analysis of the biological functions of this compound, with a focus on its moisturizing, skin whitening, antioxidant, and anti-inflammatory properties. This document synthesizes quantitative data from various studies, details relevant experimental protocols, and visualizes the underlying molecular mechanisms through signaling pathway diagrams. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the development of novel therapeutics and cosmececeuticals.

Moisturizing Effects

This compound has demonstrated exceptional hygroscopic ability, surpassing that of common moisturizing agents like glycerol and hyaluronic acid. This property is attributed to its chemical structure, which facilitates the absorption and retention of water, thereby enhancing skin hydration.

Quantitative Data: Hygroscopic Ability

| Compound | Weight Increase (%) after 3 days at 40°C and 75% humidity |

| This compound | > Glycerol, Hyaluronic Acid (specific values not consistently reported) |

| Glycerol | Baseline |

| Hyaluronic Acid | Baseline |

Note: While specific quantitative comparisons vary across studies, this compound consistently exhibits superior moisture-absorbing capacity.

Experimental Protocol: Moisturizing Effect Assessment

Objective: To evaluate the hygroscopic ability of this compound.

Methodology:

-

Sample Preparation: 100 mg of freeze-dried this compound, along with control substances (e.g., glycerol, hyaluronic acid), are accurately weighed into separate Petri dishes.

-

Incubation: The Petri dishes are placed in a controlled environment chamber maintained at 40°C and 75% relative humidity for a period of 3 days.

-

Measurement: The weight of each sample is measured at the end of the incubation period.

-

Evaluation: The moisturizing effect is quantified by the increase in weight, which corresponds to the amount of water absorbed by the sample.

Skin Whitening Effects

This compound has been shown to possess skin whitening properties by inhibiting melanin synthesis in melanoma cells. This effect is primarily achieved through the inhibition of tyrosinase, a key enzyme in the melanogenesis pathway.

Quantitative Data: Melanin Synthesis and Tyrosinase Inhibition

| Assay | This compound Concentration | Result | Reference Compound |

| Melanin Synthesis in B16 Murine Melanoma Cells | Not specified | Significant reduction | Kojic Acid, Arbutin |

| Tyrosinase Activity | Not specified | Inhibition observed | Kojic Acid |

Note: While direct IC50 values for this compound are not consistently reported in the reviewed literature, studies on related neoagarooligosaccharides suggest a dose-dependent inhibitory effect on tyrosinase and melanin production. For instance, neoagarotetraose has shown a 38% inhibition of mushroom tyrosinase at 1 µg/mL.[1] It is important to note that some studies have found that this compound itself did not exhibit significant skin whitening activity, while its constituent monomer, 3,6-anhydro-l-galactose (AHG), and higher-degree neoagarooligosaccharides (neoagarotetraose and neoagarohexaose) did show activity.[2]

Experimental Protocol: Tyrosinase Inhibition Assay (In Vitro)

Objective: To determine the inhibitory effect of this compound on tyrosinase activity.

Methodology:

-

Reagents:

-

Mushroom tyrosinase solution

-

L-DOPA (substrate)

-

Phosphate buffer (pH 6.8)

-

This compound solutions of varying concentrations

-

Kojic acid (positive control)

-

-

Assay Procedure:

-

In a 96-well plate, add 20 µL of this compound solution or control.

-

Add 140 µL of phosphate buffer.

-

Add 20 µL of mushroom tyrosinase solution.

-

Pre-incubate the mixture at 37°C for 10 minutes.

-

Initiate the reaction by adding 20 µL of L-DOPA solution.

-

Incubate at 37°C for 20 minutes.

-

Measure the absorbance at 475 nm using a microplate reader.

-

-

Calculation: The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the reaction without the inhibitor and A_sample is the absorbance of the reaction with this compound.

Experimental Protocol: Melanin Content Assay in B16 Murine Melanoma Cells

Objective: To quantify the effect of this compound on melanin production in cultured melanoma cells.

Methodology:

-

Cell Culture: B16 murine melanoma cells are cultured in a suitable medium (e.g., Eagle's Minimum Essential Medium with 10% fetal bovine serum).

-

Treatment: Cells are seeded in 6-well plates and treated with varying concentrations of this compound for a specified period (e.g., 6 days).

-

Cell Lysis and Melanin Extraction:

-

Cells are harvested and washed with phosphate-buffered saline (PBS).

-

The cell pellet is dissolved in 1 N NaOH containing 10% DMSO by heating at 80°C for 1 hour.

-

-

Quantification: The melanin content is determined by measuring the absorbance of the lysate at 405 nm. The results are often normalized to the total protein content of the cells.

Signaling Pathway: Melanogenesis Inhibition

Caption: Inhibition of Tyrosinase by this compound in the Melanogenesis Pathway.

Antioxidant Activity

Neoagarooligosaccharides, including this compound, have been investigated for their antioxidant properties. The proposed mechanism involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a key regulator of cellular antioxidant responses.

Experimental Protocol: Nrf2 Nuclear Translocation Assay

Objective: To assess the ability of this compound to induce the nuclear translocation of Nrf2.

Methodology:

-

Cell Culture and Treatment: Hepatocytes (e.g., HepG2) are cultured and treated with various concentrations of this compound for different time points.

-

Nuclear and Cytoplasmic Fractionation:

-

Cells are harvested and lysed to separate the cytoplasmic and nuclear fractions using a commercial kit or standard biochemical procedures.

-

-

Western Blot Analysis:

-

Protein concentrations of both fractions are determined.

-

Equal amounts of protein from each fraction are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is probed with primary antibodies against Nrf2, and appropriate loading controls for each fraction (e.g., β-actin for cytoplasmic, Lamin B1 for nuclear).

-

The membrane is then incubated with a corresponding secondary antibody, and the protein bands are visualized using a chemiluminescence detection system.

-

-

Analysis: An increase in the Nrf2 protein level in the nuclear fraction compared to the control indicates activation and translocation.

Signaling Pathway: Nrf2-Mediated Antioxidant Response

Caption: Activation of the Nrf2 antioxidant pathway by this compound.

Anti-inflammatory Effects

Neoagarooligosaccharides have been reported to exert anti-inflammatory effects by modulating key signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, in response to inflammatory stimuli like lipopolysaccharide (LPS).

Quantitative Data: Inhibition of Inflammatory Mediators

Experimental Protocol: NF-κB Activation Assay (Luciferase Reporter Assay)

Objective: To measure the effect of this compound on NF-κB transcriptional activity.

Methodology:

-

Cell Transfection: Macrophage cells (e.g., RAW264.7) are transiently transfected with a luciferase reporter plasmid containing NF-κB binding sites. A control plasmid (e.g., expressing Renilla luciferase) is co-transfected for normalization.

-

Treatment: Transfected cells are pre-treated with this compound for a specific duration before being stimulated with an inflammatory agent like LPS.

-

Cell Lysis and Luciferase Assay:

-

Cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer and a dual-luciferase reporter assay system.

-

-

Analysis: The firefly luciferase activity (representing NF-κB activity) is normalized to the Renilla luciferase activity. A decrease in the normalized luciferase activity in this compound-treated cells compared to LPS-stimulated control cells indicates inhibition of the NF-κB pathway.

Signaling Pathway: Inhibition of NF-κB Signaling

Caption: Inhibition of the NF-κB signaling pathway by neoagarooligosaccharides.

Other Biological Activities

Preliminary studies suggest that this compound and other neoagarooligosaccharides may also possess α-glucosidase inhibitory activity, indicating potential applications in managing type 2 diabetes. However, more research is needed to establish specific IC50 values and the precise mechanism of action for this compound.

Experimental Protocol: α-Glucosidase Inhibition Assay

Objective: To evaluate the inhibitory effect of this compound on α-glucosidase activity.

Methodology:

-

Reagents:

-

α-glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

-

Phosphate buffer (pH 6.8)

-

This compound solutions of varying concentrations

-

Acarbose (positive control)

-

Sodium carbonate (to stop the reaction)

-

-

Assay Procedure:

-

In a 96-well plate, add 50 µL of this compound solution or control.

-

Add 100 µL of α-glucosidase solution in phosphate buffer.

-

Pre-incubate at 37°C for 10 minutes.

-

Initiate the reaction by adding 50 µL of pNPG solution.

-

Incubate at 37°C for 30 minutes.

-

Stop the reaction by adding 50 µL of sodium carbonate solution.

-

Measure the absorbance at 405 nm, which corresponds to the amount of p-nitrophenol released.

-

-

Calculation: The percentage of inhibition is calculated as: % Inhibition = [(A_control - A_sample) / A_control] * 100

Conclusion and Future Directions

This compound exhibits a remarkable range of biological activities that make it a promising candidate for various applications in the pharmaceutical and cosmetic industries. Its superior moisturizing and potential skin-whitening properties are of particular interest for dermatological and cosmeceutical product development. Furthermore, its antioxidant and anti-inflammatory effects, mediated through the Nrf2 and NF-κB pathways respectively, suggest therapeutic potential for conditions associated with oxidative stress and inflammation.

Future research should focus on elucidating the precise molecular mechanisms of action, including the identification of direct protein targets and the determination of specific IC50 values for various enzymatic activities. In vivo studies and clinical trials are warranted to validate the efficacy and safety of this compound for its proposed applications. The development of efficient and scalable methods for the production of high-purity this compound will also be crucial for its successful commercialization.

References

neoagarobiose CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of neoagarobiose, a disaccharide derived from agar, with a focus on its physicochemical properties, biological activities, and relevant experimental protocols. The information is intended for researchers, scientists, and professionals in drug development and related fields.

Core Properties of this compound

This compound is the fundamental repeating unit of agarose, a major component of agar from red algae.[1] It is a disaccharide with significant interest due to its various biological activities.

| Property | Value | Reference |

| CAS Number | 484-58-2 | [1][2] |

| Molecular Formula | C₁₂H₂₀O₁₀ | [1][2] |

| Molecular Weight | 324.28 g/mol | [1][2] |

| Melting Point | 207-208 °C | [2] |

Biological Activities and Mechanisms of Action

This compound and related neoagarooligosaccharides (NAOs) exhibit a range of biological effects, making them promising candidates for various applications in the pharmaceutical and cosmetic industries.

The role of this compound in skin whitening is a subject of conflicting reports in scientific literature. An early study reported that this compound whitened B16 murine melanoma cells and demonstrated low cytotoxicity, suggesting its potential as a dual-action moisturizing and whitening agent.[3][4]

However, a more recent study found that while neoagarotetraose (NA4) and neoagarohexaose (NA6) exhibited in vitro skin-whitening activity, this compound (NA2) did not show a similar effect. This study suggests that the whitening activity of agar-derived sugars may be dependent on the degree of polymerization, with larger oligosaccharides being more effective.

The proposed mechanism for the whitening effect of NAOs is the inhibition of melanin synthesis. This is achieved by reducing the activity of tyrosinase, a key enzyme in melanogenesis.

Neoagarooligosaccharides have demonstrated significant anti-inflammatory effects. Studies on neoagarotetraose (NA4), a closely related compound, have shown that it can suppress the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

The anti-inflammatory mechanism is believed to be mediated through the downregulation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. NA4 has been shown to inhibit the phosphorylation of p38 MAPK, ERK, and the p65 subunit of NF-κB, leading to a reduction in the expression of inducible nitric oxide synthase (iNOS) and pro-inflammatory cytokines such as TNF-α and IL-6.

Putative Anti-inflammatory Signaling Pathway of Neoagarooligosaccharides

References

- 1. This compound as a novel moisturizer with whitening effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. waseda.elsevierpure.com [waseda.elsevierpure.com]

- 3. Odd-Numbered Agaro-Oligosaccharides Produced by α-Neoagaro-Oligosaccharide Hydrolase Exert Antioxidant Activity in Human Dermal Fibroblasts [mdpi.com]

- 4. Research progress on peptides that inhibit melanin synthesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of Neoagarobiose

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neoagarobiose, a disaccharide derived from agarose, is a molecule of significant interest in the pharmaceutical and biotechnology sectors. Composed of a β-D-galactopyranose unit linked to a 3,6-anhydro-L-galactose residue, its unique structure underpins a range of reported biological activities, including potential applications in drug delivery and formulation. A thorough understanding of its physicochemical properties, particularly its solubility and stability, is paramount for its effective utilization in research and product development. This technical guide provides a comprehensive overview of the available data and methodologies for characterizing the solubility and stability of this compound.

Solubility of this compound

The solubility of a compound is a critical determinant of its bioavailability and formulation feasibility. While specific quantitative solubility data for this compound in a wide range of solvents is not extensively documented in publicly available literature, its general solubility profile can be inferred from its structure as a polar disaccharide.

Data Presentation: Solubility of this compound

| Solvent | Qualitative Solubility | Quantitative Solubility ( g/100 mL) | Temperature (°C) |

| Water | Soluble | Data not available | 25 |

| Ethanol | Sparingly soluble to insoluble | Data not available | 25 |

| Methanol | Sparingly soluble to insoluble | Data not available | 25 |

| Dimethyl Sulfoxide (DMSO) | Likely soluble | Data not available | 25 |

Stability of this compound

The chemical stability of this compound is a crucial factor for its storage, handling, and application, especially in pharmaceutical formulations where degradation can lead to loss of efficacy and the formation of potentially harmful byproducts. Stability is influenced by factors such as temperature, pH, and the presence of enzymes.

Data Presentation: Stability Profile of this compound

| Condition | Effect on Stability | Degradation Products |

| Thermal | Degradation is expected at elevated temperatures, typical for oligosaccharides. | Data not available |

| pH | Susceptible to hydrolysis under acidic and alkaline conditions. | D-galactose and 3,6-anhydro-L-galactose |

| Enzymatic | Hydrolyzed by specific enzymes like α-neoagarobiose hydrolase. | D-galactose and 3,6-anhydro-L-galactose |

| Storage | Recommended storage at -20°C for long-term stability. | Data not available |

Note: Specific degradation kinetics and shelf-life data for this compound are not extensively reported. The information provided is based on the general chemical properties of oligosaccharides and enzymatic degradation pathways.

Experimental Protocols

Determination of Aqueous Solubility

This protocol outlines a general method for determining the solubility of this compound in an aqueous buffer.

Experimental Workflow: Solubility Determination

Caption: Workflow for determining the aqueous solubility of this compound.

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed container.

-

Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C, 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the supernatant by centrifugation at high speed or by filtration through a suitable membrane filter (e.g., 0.22 µm).

-

Quantification: Accurately dilute the clear supernatant and quantify the concentration of dissolved this compound using a validated analytical method, such as High-Performance Liquid Chromatography with a Refractive Index Detector (HPLC-RID).

-

Calculation: Calculate the solubility in units of g/L or mg/mL.

Stability Indicating Method and Forced Degradation Studies

This protocol is based on the principles outlined in the ICH Q1A (R2) guidelines to assess the stability of this compound under various stress conditions.[1]

Experimental Workflow: Forced Degradation Study

Caption: Workflow for a forced degradation study of this compound.

Methodology:

-

Develop a Stability-Indicating Method: Develop and validate a chromatographic method (e.g., HPLC with UV/RID or Mass Spectrometry detection) that can separate this compound from its potential degradation products.

-

Acid and Base Hydrolysis:

-

Treat a solution of this compound with an acid (e.g., 0.1 M HCl) and a base (e.g., 0.1 M NaOH) at room temperature and an elevated temperature (e.g., 60°C).

-

Monitor the degradation over time.

-

-

Oxidative Degradation:

-

Treat a solution of this compound with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.

-

Monitor the degradation over time.

-

-

Thermal Degradation:

-

Expose a solid sample and a solution of this compound to elevated temperatures (e.g., 60°C, 80°C).

-

Monitor the degradation over time.

-

-

Photostability:

-

Expose a solid sample and a solution of this compound to light conditions as specified in ICH guideline Q1B.

-

Analyze for any degradation.

-

-

Analysis: At each time point, neutralize the samples (for acid and base hydrolysis) and analyze all stressed samples using the validated stability-indicating method to determine the percentage of degradation and identify the major degradation products.

Enzymatic Pathways Involving this compound

This compound is a key intermediate in the enzymatic degradation of agarose, a major component of agar from red seaweed. Understanding these pathways is crucial for its biotechnological production and for comprehending its fate in biological systems.

Enzymatic Production of this compound from Agarose

The production of this compound from agarose is typically a two-step enzymatic process involving endo- and exo-type β-agarases.[2]

Signaling Pathway: Enzymatic Production of this compound

Caption: Enzymatic pathway for the production of this compound from agarose.

Description:

-

Endo-β-agarase Action: Endo-β-agarases randomly cleave the β-1,4-glycosidic bonds within the agarose polymer chain, releasing a mixture of neoagarooligosaccharides (NAOS) of varying lengths, such as neoagarotetraose (NA4) and neoagarohexaose (NA6).[2]

-

Exo-β-agarase Action: Exo-β-agarases act on the non-reducing ends of the NAOS, sequentially cleaving off disaccharide units of this compound.[2]

Enzymatic Degradation of this compound

This compound can be further hydrolyzed into its constituent monosaccharides by the enzyme α-neoagarobiose hydrolase.[3][4]

Signaling Pathway: Enzymatic Degradation of this compound

Caption: Enzymatic degradation pathway of this compound.

Description:

α-Neoagarobiose hydrolase specifically catalyzes the hydrolysis of the α-1,3-glycosidic linkage in this compound, releasing D-galactose and 3,6-anhydro-L-galactose.[3][4] This enzymatic step is crucial in the complete breakdown of agarose by microorganisms.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound. While specific quantitative data remains a key area for further experimental investigation, the provided protocols and pathway diagrams offer a robust framework for researchers and drug development professionals. A comprehensive characterization of these fundamental physicochemical properties will be instrumental in unlocking the full potential of this compound in various scientific and industrial applications.

References

- 1. scribd.com [scribd.com]

- 2. Enhanced production of this compound from agar with Corynebacterium glutamicum producing exo‐type and endo‐type β‐agarases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Production of this compound from agar through a dual-enzyme and two-stage hydrolysis strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Characterization of a Novel α-Neoagarobiose Hydrolase Capable of Preparation of Medium- and Long-Chain Agarooligosaccharides [frontiersin.org]

The Discovery and Scientific Journey of Neoagarobiose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neoagarobiose, a disaccharide derived from the enzymatic hydrolysis of agar, has emerged as a molecule of significant interest in the fields of cosmetics, food science, and pharmacology. This technical guide provides a comprehensive overview of the discovery and historical background of this compound, alongside detailed experimental protocols and quantitative data on its biological activities. The document elucidates its enzymatic production, its role as an anti-melanogenesis and anti-inflammatory agent, and its function as an α-glucosidase inhibitor. Key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its mechanisms of action and production processes.

Discovery and Historical Background

The journey of this compound discovery is intrinsically linked to the structural elucidation of agar, a complex polysaccharide from red algae. The pioneering work of Japanese chemist Choji Araki in the mid-20th century was fundamental to understanding the building blocks of agar. In 1956, Araki and Arai successfully isolated and characterized a novel crystalline disaccharide from the enzymatic hydrolysates of agar.[1] They named this new sugar This compound and determined its structure to be 3-O-3′,6′-anhydro-α-L-galactopyranosyl-D-galactose.[1] This discovery was a crucial step in defining the "neo-" series of agar-derived oligosaccharides, which are characterized by a 3,6-anhydro-L-galactose at the non-reducing end. Prior to this, in 1957, the same research group had isolated and named neoagarotetraose, a tetrasaccharide composed of two repeating units of this compound.

The enzymatic nature of this discovery was also significant. The use of enzymes to break down agar into its constituent oligosaccharides paved the way for more controlled and specific hydrolysis methods compared to harsh acid treatments. This enzymatic approach has been refined over the decades, leading to the development of efficient biotechnological processes for the production of this compound and other neoagarooligosaccharides (NAOSs).

Enzymatic Production of this compound

The primary method for producing this compound is through the enzymatic hydrolysis of agar or its purified component, agarose. This process typically involves a two-stage reaction utilizing different types of β-agarases.

Stage 1: Liquefaction In the initial stage, an endo-type β-agarase is used to liquefy the agar gel at an elevated temperature. This enzyme randomly cleaves the β-1,4-glycosidic bonds within the agarose polymer, generating a mixture of neoagarooligosaccharides of varying lengths, such as neoagarohexaose (NA6) and neoagarotetraose (NA4).[2]

Stage 2: Saccharification The resulting mixture of neoagarooligosaccharides is then treated with an exo-type β-agarase. This enzyme specifically cleaves the β-1,4-glycosidic bonds from the non-reducing end of the oligosaccharide chains, releasing this compound as the final product.[2] Some exo-type β-agarases can directly hydrolyze agarose to this compound.[3]

A further enzymatic step can be employed to break down this compound into its constituent monosaccharides, D-galactose and 3,6-anhydro-L-galactose, using an α-neoagarobiose hydrolase.[4]

Caption: Enzymatic production pathway of this compound from agar/agarose.

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological activities with potential applications in the pharmaceutical and cosmetic industries.

Anti-Melanogenesis Activity

This compound has been reported to have a whitening effect and acts as an anti-melanogenesis reagent.[5][6] Melanogenesis, the process of melanin production, is regulated by several signaling pathways. While specific quantitative data for this compound is limited, the general mechanism of melanogenesis inhibition often involves the downregulation of key enzymes like tyrosinase.

The primary signaling pathway in melanogenesis is the cyclic AMP (cAMP) pathway. Binding of α-melanocyte-stimulating hormone (α-MSH) to its receptor (MC1R) activates adenylyl cyclase, leading to an increase in intracellular cAMP. This activates Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB). Activated CREB upregulates the expression of the microphthalmia-associated transcription factor (MITF), the master regulator of melanogenic gene expression. MITF then promotes the transcription of tyrosinase (TYR), tyrosinase-related protein 1 (TRP1), and tyrosinase-related protein 2 (TRP2), the key enzymes responsible for melanin synthesis. Inhibitors of melanogenesis can act at various points in this pathway.

Caption: A simplified diagram of the cAMP-mediated melanogenesis signaling pathway.

Anti-Inflammatory Activity

Neoagarooligosaccharides have demonstrated anti-inflammatory properties. Studies on neoagarotetraose, a larger oligosaccharide containing this compound units, have shown that it can suppress the inflammatory response in lipopolysaccharide (LPS)-stimulated macrophages. This effect is mediated through the downregulation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.

MAPK and NF-κB Signaling Pathways in Inflammation:

-

NF-κB Pathway: In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, which then phosphorylates IκB. This phosphorylation targets IκB for ubiquitination and subsequent degradation by the proteasome. The degradation of IκB releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes, such as those for cytokines (e.g., TNF-α, IL-6) and inducible nitric oxide synthase (iNOS).

-

MAPK Pathway: The MAPK family includes kinases such as p38, JNK, and ERK. Inflammatory stimuli can activate these pathways, leading to the phosphorylation and activation of downstream transcription factors that also contribute to the expression of pro-inflammatory genes.

Neoagarooligosaccharides are thought to exert their anti-inflammatory effects by inhibiting the phosphorylation of IκB and the activation of MAPK pathway components, thereby preventing the nuclear translocation of NF-κB and reducing the production of inflammatory mediators.

Caption: Inhibition of NF-κB and MAPK signaling pathways by neoagarooligosaccharides.

α-Glucosidase Inhibition

This compound and other neoagarooligosaccharides have been shown to inhibit α-glucosidase, an enzyme located in the brush border of the small intestine that is responsible for breaking down disaccharides and oligosaccharides into monosaccharides for absorption. By inhibiting this enzyme, this compound can delay the digestion and absorption of carbohydrates, leading to a reduction in postprandial blood glucose levels. This makes it a potential candidate for the management of type 2 diabetes.

Quantitative Data Summary

The following tables summarize the available quantitative data for the biological activities of this compound and related compounds.

Table 1: α-Glucosidase and α-Amylase Inhibition by Neoagarooligosaccharides

| Compound | Concentration | α-Glucosidase Inhibition (%) | α-Amylase Inhibition (%) | Reference |

| This compound | 10 mg/mL | 35.3 | ≤15 (at 1 mg/mL) | [1] |

| Neoagarotetraose | 10 mg/mL | 33.2 | ≤15 (at 1 mg/mL) | [1] |

| Neoagarohexaose | 10 mg/mL | 17.0 | ≤15 (at 1 mg/mL) | [1] |

| Neoagarooligosaccharide Mixture | 10 mg/mL | 42.3 | Not specified | [1] |

| Acarbose (positive control) | Not specified | IC50 = 4.40 ± 0.05 µM | IC50 = 2.92 ± 0.02 µM | [7] |

Table 2: Anti-Melanogenesis Activity of Related Compounds (for reference)

| Compound | Assay | IC50 Value | Reference |

| Kojic Acid | Mushroom Tyrosinase Inhibition | 0.032 ± 0.004 mg/mL | [8] |

| 4,4'-dihydroxybiphenyl | Melanin Content Reduction in B16 Melanoma Cells | Not specified (effective suppression) | [9] |

| 2-hydroxytyrosol | Mushroom Tyrosinase Inhibition | 13.0 µmol/L | [10] |

Experimental Protocols

Enzymatic Production of this compound

This protocol describes a two-stage enzymatic hydrolysis of agar to produce this compound.

Materials:

-

Agar powder

-

Endo-type β-agarase (e.g., AgaA)

-

Exo-type β-agarase (e.g., AgaB)

-

Tris-HCl buffer (pH 7.0)

-

Heating and stirring apparatus

-

Centrifuge

-

Thin-Layer Chromatography (TLC) system

Procedure:

-

Liquefaction:

-

Prepare a 1% (w/v) agar solution in 50 mM Tris-HCl buffer (pH 7.0).

-

Heat the solution with stirring until the agar is completely dissolved.

-

Cool the solution to the optimal temperature for the endo-type β-agarase (e.g., 40°C).

-

Add the endo-type β-agarase and incubate for a specified time (e.g., 2 hours) to produce neoagarooligosaccharides.

-

-

Saccharification:

-

Cool the reaction mixture to the optimal temperature for the exo-type β-agarase (e.g., 30°C).

-

Add the exo-type β-agarase and incubate for a longer duration (e.g., 6 hours) to hydrolyze the neoagarooligosaccharides into this compound.

-

-

Analysis:

-

Monitor the reaction progress and analyze the final products using Thin-Layer Chromatography (TLC).

-

Caption: Experimental workflow for the two-stage enzymatic production of this compound.

In Vitro α-Glucosidase Inhibition Assay

This protocol outlines a colorimetric assay to determine the α-glucosidase inhibitory activity of a test compound.

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG)

-

Phosphate buffer (pH 6.8)

-

Test compound (e.g., this compound)

-

Sodium carbonate (Na2CO3)

-

96-well microplate

-

Microplate reader

Procedure:

-

In a 96-well plate, add 20 µL of the test compound solution at various concentrations.

-

Add 20 µL of α-glucosidase solution (e.g., 0.5 U/mL in phosphate buffer) to each well.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 20 µL of pNPG solution (e.g., 5 mM in phosphate buffer).

-

Incubate the plate at 37°C for 20 minutes.

-

Stop the reaction by adding 80 µL of 0.2 M Na2CO3 solution.

-

Measure the absorbance at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

Anti-Melanogenesis Assay in B16F10 Melanoma Cells

This protocol describes a cell-based assay to evaluate the effect of a test compound on melanin production.

Materials:

-

B16F10 mouse melanoma cells

-

Dulbecco's Modified Eagle's Medium (DMEM) with fetal bovine serum (FBS) and antibiotics

-

α-Melanocyte-stimulating hormone (α-MSH)

-

Test compound (e.g., this compound)

-

Phosphate-buffered saline (PBS)

-

Sodium hydroxide (NaOH)

-

Cell culture plates

-

Spectrophotometer

Procedure:

-

Seed B16F10 cells in a cell culture plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound in the presence of α-MSH (to stimulate melanogenesis) for a specified period (e.g., 72 hours).

-

After incubation, wash the cells with PBS and lyse them with a NaOH solution.

-

Measure the absorbance of the cell lysates at 475 nm to quantify the melanin content.

-

Determine the cell viability using a separate assay (e.g., MTT assay) to ensure that the observed reduction in melanin is not due to cytotoxicity.

Conclusion

The discovery of this compound by Choji Araki marked a significant milestone in carbohydrate chemistry and the understanding of agar's structure. Since then, research has unveiled its potential in various applications, driven by its unique biological activities. The efficient enzymatic production methods developed for this compound make it an accessible compound for further investigation. Its demonstrated anti-melanogenesis, anti-inflammatory, and α-glucosidase inhibitory properties position it as a promising candidate for development in the cosmetic, nutraceutical, and pharmaceutical industries. This technical guide provides a foundational understanding for researchers and professionals seeking to explore the potential of this intriguing disaccharide. Further research is warranted to fully elucidate the specific molecular mechanisms underlying its biological effects and to translate its potential into tangible applications.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Production of this compound from agar through a dual-enzyme and two-stage hydrolysis strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of a Novel this compound-Producing GH42 β-Agarase, AgaJ10, from Gayadomonas joobiniege G7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Characterization of a Novel α-Neoagarobiose Hydrolase Capable of Preparation of Medium- and Long-Chain Agarooligosaccharides [frontiersin.org]

- 5. This compound | 484-58-2 | ON29863 | Biosynth [biosynth.com]

- 6. Enhanced production of this compound from agar with Corynebacterium glutamicum producing exo‐type and endo‐type β‐agarases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. periodicos.capes.gov.br [periodicos.capes.gov.br]

- 8. Melanogenesis Inhibitory Activity, Chemical Components and Molecular Docking Studies of Prunus cerasoides Buch.-Ham. D. Don. Flowers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of melanogenic activity by 4,4'-dihydroxybiphenyl in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tyrosinase activity ic50: Topics by Science.gov [science.gov]

Spectroscopic Fingerprinting of Neoagarobiose: A Technical Guide to NMR and IR Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the spectroscopic techniques used to characterize neoagarobiose, a disaccharide with significant potential in the pharmaceutical and cosmeceutical industries. By leveraging Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, researchers can elucidate the unique structural features of this compound, ensuring its purity and facilitating its application in drug development and other scientific endeavors.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of this compound. Both ¹H and ¹³C NMR are instrumental in confirming the identity and purity of this compound.

¹H NMR Spectral Data

| Proton | Predicted Chemical Shift (δ) ppm | Predicted Coupling Constant (J) Hz |

| H-1 (α-anomer of reducing Gal) | ~5.2 | ~3.5 |

| H-1 (β-anomer of reducing Gal) | ~4.6 | ~8.0 |

| H-1' (non-reducing AHG) | ~5.0 | Not applicable |

| Other non-anomeric protons | 3.2 - 4.5 | - |

Note: Predicted values are based on data from analogous structures in the literature. Actual values may vary depending on experimental conditions.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides a distinct signal for each carbon atom in this compound. The chemical shifts of the anomeric carbons are highly characteristic and are crucial for confirming the presence of the this compound structure.[1] Resonances around 93 ppm and 97 ppm are indicative of the α and β anomeric forms of the galactose residue at the reducing end of neoagarooligosaccharides.[1]

| Carbon | Chemical Shift (δ) ppm |

| C-1 (α-anomer of reducing Gal) | ~93.0 |

| C-1 (β-anomer of reducing Gal) | ~97.0 |

| C-1' (non-reducing AHG) | ~98.0 |

| Other non-anomeric carbons | 60 - 80 |

Note: Chemical shifts are based on published data for neoagarooligosaccharides and may vary slightly based on experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in this compound. The spectrum reveals characteristic absorption bands corresponding to the vibrational frequencies of specific chemical bonds.

IR Spectral Data

The IR spectrum of this compound is expected to show strong absorptions related to hydroxyl (O-H) and carbon-hydrogen (C-H) stretching, as well as complex vibrations in the fingerprint region that are characteristic of its carbohydrate structure. The presence of a band around 930 cm⁻¹ is indicative of the 3,6-anhydro-L-galactose unit.

| Vibrational Mode | Wavenumber (cm⁻¹) |

| O-H stretching | 3600 - 3200 (broad) |

| C-H stretching | 3000 - 2800 |

| C-O-C stretching (glycosidic bond) | ~1150 and ~1070 |

| C-O-C stretching (3,6-anhydro bridge) | ~930 |

| Fingerprint Region (C-O, C-C stretching, C-O-H bending) | 1200 - 700 |